

Off-Target Binding Profile of 25T4-NBOMe: A Comparative Analysis with Related Phenethylamines

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Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

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This guide provides a detailed comparison of the off-target binding profile of 25T4-NBOMe, a potent serotonergic psychedelic, with its parent compound 2C-T-4 and other relevant phenethylamine derivatives. The data presented herein, derived from in vitro radioligand binding assays, offers insights into the molecular pharmacology of these compounds and their potential for off-target interactions.

Introduction

The N-(2-methoxybenzyl) substituted phenethylamines, commonly known as NBOMes, are a class of potent agonists at the serotonin 5-HT_{2A} receptor. The addition of the NBOMe moiety to 2,5-dimethoxyphenethylamines (2C-x compounds) generally leads to a significant increase in affinity for the 5-HT_{2A} receptor.^{[1][2]} However, this structural modification also alters the binding profile at other receptors, potentially leading to a range of on- and off-target effects. Understanding this broader pharmacodynamic profile is crucial for preclinical assessment and drug development. This guide focuses on 25T4-NBOMe and provides a comparative analysis of its binding affinities against a panel of receptors and transporters relative to other well-characterized phenethylamines.

Comparative Binding Affinity Data

The following table summarizes the equilibrium dissociation constants (K_i , in nM) of 25T4-NBOMe and other selected phenethylamines at various human receptors and transporters. Lower K_i values indicate higher binding affinity. All data is derived from studies by Rickli et al. (2015) and Luethi et al. (2018) to ensure consistency in experimental conditions.[\[1\]](#)[\[3\]](#)

Compound	5-HT _{1A}	5-HT _{2A}	5-HT _{2B}	5-HT _{2C}	α 1 Adrenergic	α 2 Adrenergic	Dopamine D1	Dopamine D2	Dopamine D3	Histamine H1	SERT	DAT	NET
25T4-NBOMe	1,800	1.3	240	16	370	320	>10,000	>10,000	>10,000	380	6,800	>10,000	10,000
2C-T-4	3,900	54	1,000	350	>10,000	780	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000
25I-NBOMe	1,800	0.6	130	4.6	370	320	6,700	900	2,100	230	6,800	>10,000	6,500
2C-I	6,000	31	1,000	210	>10,000	1,100	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000
2C-B	8,700	60	730	200	>10,000	830	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000	>10,000

Data presented as K_i (nM). >10,000 indicates a K_i value greater than 10,000 nM. SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.

Analysis of Off-Target Binding

The N-2-methoxybenzyl substitution in 25T4-NBOMe dramatically increases its affinity for the 5-HT_{2A} receptor by approximately 40-fold compared to its parent compound, 2C-T-4.^{[1][3]} This is a consistent finding across the NBOMe series.^[2]

Beyond the primary target, the NBOMe moiety also confers significant affinity for several off-target receptors. Notably, 25T4-NBOMe displays moderate affinity for the α _{1A}-adrenergic receptor (K_i = 370 nM) and the α _{2A}-adrenergic receptor (K_i = 320 nM), where its parent compound 2C-T-4 shows negligible binding.^[1] This interaction with adrenergic receptors may contribute to the stimulant-like cardiovascular effects reported for some NBOMe compounds.^[4]

Furthermore, 25T4-NBOMe exhibits a higher affinity for the 5-HT_{2C} receptor (K_i = 16 nM) compared to 2C-T-4 (K_i = 350 nM), while its affinity for the 5-HT_{1A} receptor remains relatively low (K_i = 1,800 nM).^[1] The binding affinity for the histamine H₁ receptor is also enhanced in 25T4-NBOMe (K_i = 380 nM) compared to 2C-T-4.^[1]

Interactions with monoamine transporters remain weak for 25T4-NBOMe, with K_i values in the micromolar range, suggesting a low potential for direct reuptake inhibition at typical pharmacological concentrations.^{[1][2]} Similarly, affinity for dopamine receptors (D₁, D₂, D₃) is negligible for both 25T4-NBOMe and its 2C-T-4 analogue.^[1]

Experimental Protocols

The binding affinity data presented in this guide were determined using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.^{[1][3]}

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds for various G-protein coupled receptors and monoamine transporters.

Materials:

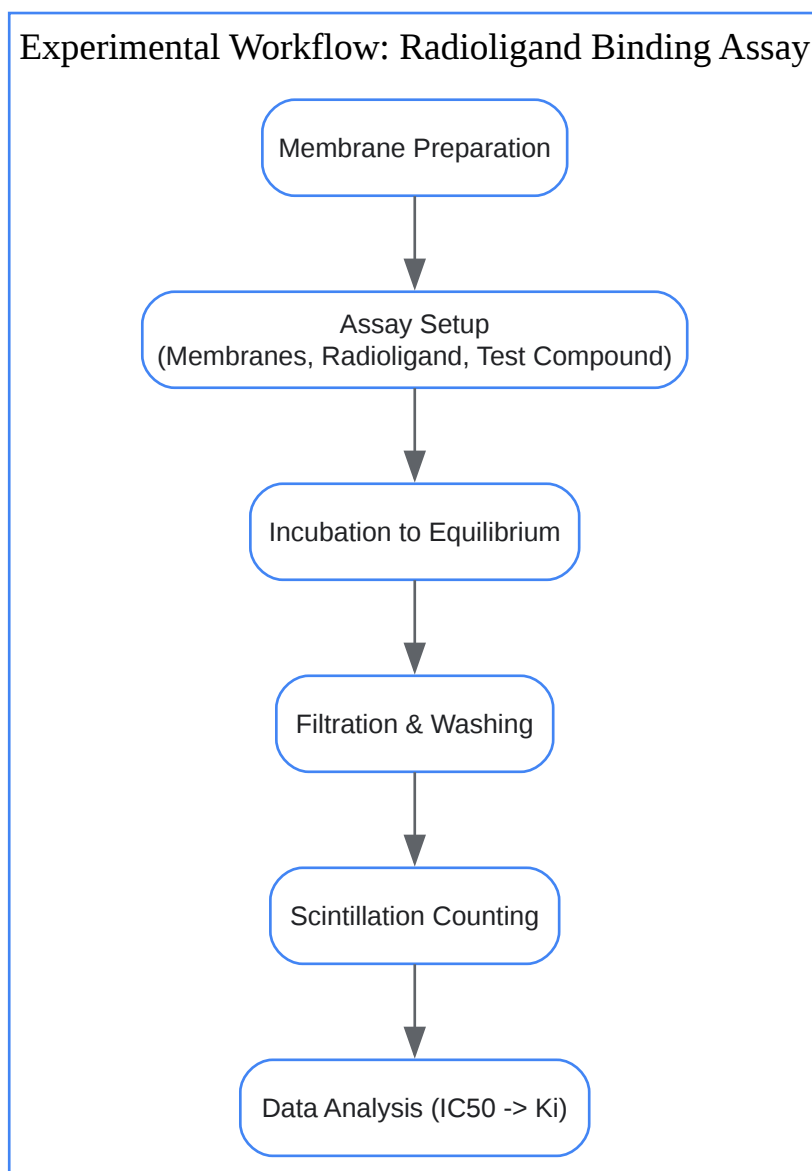
- **Cell Membranes:** CHO-K1 or HEK-293 cells stably transfected with the human receptor of interest.
- **Radioligands:**

- 5-HT1A: [3H]-8-OH-DPAT
- 5-HT2A: [3H]-ketanserin
- 5-HT2B: [3H]-LSD
- 5-HT2C: [3H]-mesulergine
- α 1A Adrenergic: [3H]-prazosin
- α 2A Adrenergic: [3H]-rauwolscine
- Dopamine D1: [3H]-SCH23390
- Dopamine D2: [3H]-spiperone
- Dopamine D3: [3H]-spiperone
- Histamine H1: [3H]-pyrilamine
- SERT: [3H]-citalopram
- DAT: [3H]-WIN35428
- NET: [3H]-nisoxetine
- Test Compounds: 25T4-NBOMe, 2C-T-4, and other phenethylamines of interest.
- Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂, CaCl₂) optimized for each receptor.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 μ M serotonin for serotonin receptors).
- Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

- **Membrane Preparation:** Transfected cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Assay Setup:** In a 96-well plate, cell membranes (typically 5-20 μg of protein) are incubated with a fixed concentration of the appropriate radioligand (at or near its K_d value) and a range of concentrations of the test compound.
- **Incubation:** The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

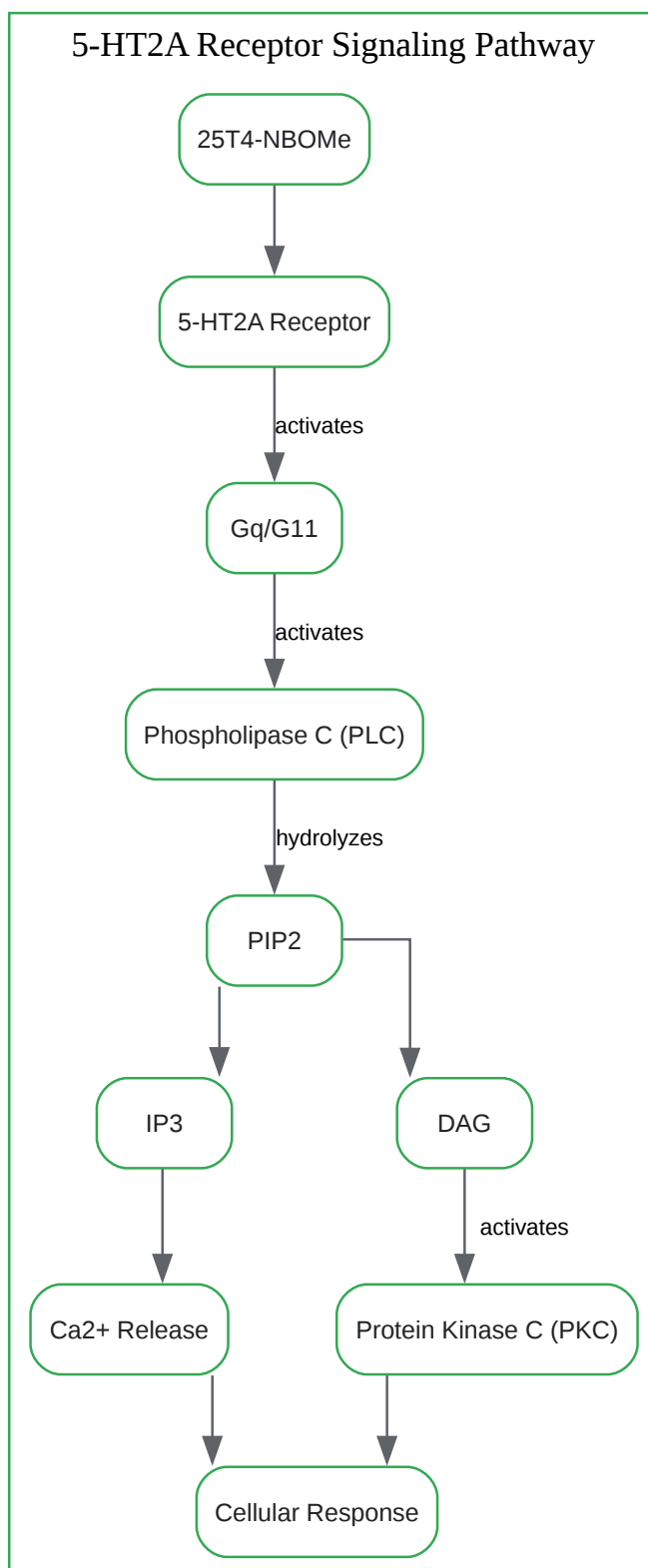


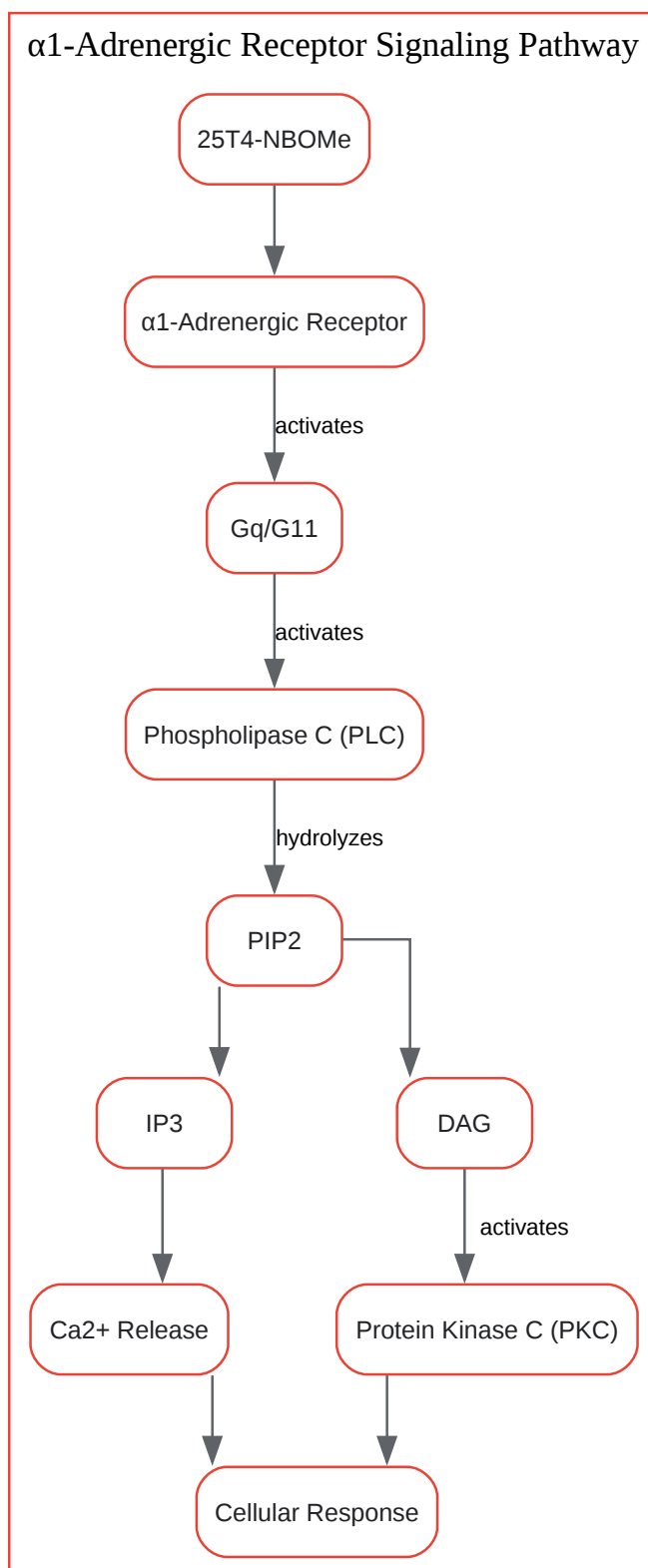
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Experimental Workflow: Radioligand Binding Assay

Signaling Pathways

The primary pharmacological effect of 25T4-NBOMe is mediated through the activation of the 5-HT_{2A} receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR). Its off-target activity at the α 1A-adrenergic receptor also involves Gq/G11 signaling.





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